5-Methylpyrimidine-2-sulfonyl fluoride synthesis and characterization
5-Methylpyrimidine-2-sulfonyl fluoride synthesis and characterization
An In-Depth Technical Guide to the Synthesis and Characterization of 5-Methylpyrimidine-2-sulfonyl fluoride
Executive Summary
5-Methylpyrimidine-2-sulfonyl fluoride is a heterocyclic building block of significant interest to researchers in drug discovery and chemical biology. The sulfonyl fluoride moiety is recognized as a privileged "warhead" for developing covalent inhibitors and as a key component in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.[1][2] Its unique balance of stability and context-dependent reactivity allows for the formation of stable covalent bonds with various nucleophilic amino acid residues in proteins, making it a valuable tool for probe development and targeted drug design.[3][4] This guide provides a comprehensive, field-tested approach to the synthesis and characterization of 5-Methylpyrimidine-2-sulfonyl fluoride, designed for researchers, scientists, and drug development professionals. We present a robust synthetic protocol starting from the readily available thiol precursor, detail the underlying reaction mechanism, and provide a full suite of analytical procedures for unambiguous structural verification and quality control.
Introduction: The Strategic Value of Sulfonyl Fluorides in Chemical Biology
The sulfonyl fluoride functional group has emerged from a niche chemical curiosity to a cornerstone of modern medicinal chemistry. Unlike their more reactive sulfonyl chloride counterparts, sulfonyl fluorides exhibit remarkable stability in aqueous environments, yet can be "activated" by the specific microenvironment of a protein binding pocket to react with nucleophilic residues like serine, threonine, lysine, and tyrosine.[3] This tunable reactivity makes them ideal for designing highly specific covalent drugs with reduced risks of off-target effects.
Furthermore, the development of SuFEx by Sharpless and co-workers has cemented the importance of sulfonyl fluorides.[1] This click chemistry reaction allows for the efficient and reliable formation of robust linkages, finding applications in materials science, bioconjugation, and the late-stage functionalization of complex molecules.[2][5] 5-Methylpyrimidine-2-sulfonyl fluoride, incorporating a biologically relevant pyrimidine scaffold, is thus a highly valuable building block for accessing novel chemical entities with potential therapeutic applications.
This guide serves as a self-contained resource, explaining the causality behind experimental choices and providing a self-validating framework for its synthesis and characterization.
Synthesis of 5-Methylpyrimidine-2-sulfonyl fluoride
Rationale for Synthetic Route Selection
Multiple pathways exist for the synthesis of sulfonyl fluorides, including methods starting from sulfonic acids[6][7], electrochemical approaches[8][9], and the use of modern fluorosulfurylating agents.[5] However, for reliability, scalability, and accessibility of starting materials, the oxidative fluorination of the corresponding heteroaryl thiol is a superior and well-established choice.
This guide details a procedure adapted from the work of Hallstrom and Wright, which describes a one-pot synthesis from heteroaryl thiols.[1][10] The process involves the in situ generation of a sulfonyl chloride intermediate via oxidation, which is immediately converted to the final sulfonyl fluoride. The precursor, 2-mercapto-5-methylpyrimidine, is commercially available and the reagents are common laboratory chemicals, making this method both practical and cost-effective.
Reaction Mechanism and Workflow
The synthesis proceeds in a two-stage, one-pot process. First, the 2-mercapto-5-methylpyrimidine is oxidized by sodium hypochlorite (NaOCl) under acidic, low-temperature conditions to form a transient sulfonyl chloride intermediate. Second, a fluoride source, potassium bifluoride (KHF₂), present in the biphasic mixture, immediately intercepts the sulfonyl chloride to perform a halide exchange, yielding the more stable 5-methylpyrimidine-2-sulfonyl fluoride. Maintaining a low temperature is critical to prevent decomposition of the sulfonyl chloride intermediate and minimize side reactions.
Caption: Reaction scheme for the synthesis of 5-Methylpyrimidine-2-sulfonyl fluoride.
Detailed Experimental Protocol
Table 1: Reagents and Materials
| Reagent/Material | Molecular Weight ( g/mol ) | Amount Used | Moles (mmol) | Equivalents |
| 2-Mercapto-5-methylpyrimidine | 126.18 | 3.15 g | 25.0 | 1.0 |
| Potassium Bifluoride (KHF₂) | 78.10 | 19.5 g | 250 | 10.0 |
| Dichloromethane (CH₂Cl₂) | - | 100 mL | - | - |
| Water (H₂O) | - | 100 mL | - | - |
| Sodium Hypochlorite (NaOCl, 6% soln) | - | ~130 mL | ~90 | 3.6 |
Protocol Steps:
-
Reaction Setup: To a 500 mL polypropylene Erlenmeyer flask equipped with a magnetic stir bar, add 2-mercapto-5-methylpyrimidine (3.15 g, 25.0 mmol), potassium bifluoride (19.5 g, 250 mmol), dichloromethane (100 mL), and water (100 mL).
-
Cooling: Place the flask in an ice-salt bath and stir the biphasic mixture vigorously until the internal temperature reaches 0 to -5 °C.
-
Oxidant Addition: Add cold (0-5 °C) 6% sodium hypochlorite solution (~130 mL, 90 mmol) dropwise via an addition funnel over 30-45 minutes. It is critical to maintain the internal temperature between 0 and -5 °C throughout the addition. Vigorous stirring is essential to ensure efficient mixing between the aqueous and organic phases.
-
Reaction Monitoring: After the addition is complete, continue stirring the mixture at 0 °C for an additional 30 minutes. The reaction can be monitored by TLC (e.g., 3:1 Hexanes:Ethyl Acetate), observing the consumption of the starting material.
-
Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extraction: Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with 100 mL of saturated sodium bicarbonate solution (to quench any remaining acid) and 100 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator.
-
Purification: The crude product is typically a solid or oil. Purify by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure 5-methylpyrimidine-2-sulfonyl fluoride as a white solid.
Safety Considerations
-
Perform the reaction in a well-ventilated fume hood.
-
Sodium hypochlorite is corrosive and an oxidant; avoid contact with skin and eyes.
-
Dichloromethane is a volatile organic solvent; handle with appropriate care.
-
The reaction is exothermic; strict temperature control is crucial to prevent runaway reactions.
Characterization and Data Analysis
Unambiguous characterization is essential to confirm the identity and purity of the synthesized compound. The following workflow outlines the standard analytical procedures.
Caption: Standard workflow for the characterization of synthesized compounds.
Predicted Spectroscopic Data
The following tables summarize the expected spectroscopic data for 5-methylpyrimidine-2-sulfonyl fluoride, based on its chemical structure and data from analogous compounds.[11][12]
Table 2: Predicted ¹H and ¹³C NMR Spectral Data (400 MHz, CDCl₃)
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | ~8.8 | Singlet (s) | Pyrimidine H (positions 4 & 6) |
| ¹H | ~2.6 | Singlet (s) | -CH₃ |
| ¹³C | ~170.0 | Singlet | C2 (C-SO₂F) |
| ¹³C | ~160.0 | Singlet | C4 & C6 |
| ¹³C | ~125.0 | Singlet | C5 (C-CH₃) |
| ¹³C | ~18.0 | Singlet | -CH₃ |
Table 3: Predicted ¹⁹F NMR and IR Data
| Technique | Predicted Value/Peak | Assignment |
| ¹⁹F NMR | ~ +40 to +60 ppm (relative to CCl₃F) | -SO₂F |
| IR (cm⁻¹) | ~1420 & ~1210 | Asymmetric & Symmetric S=O stretch |
| IR (cm⁻¹) | ~1580 | C=N/C=C aromatic ring stretch |
Table 4: Predicted Mass Spectrometry Data
| Ionization Mode | Adduct | Predicted m/z |
| ESI+ | [M+H]⁺ | 177.01 |
| ESI+ | [M+Na]⁺ | 198.99 |
| ESI- | [M-H]⁻ | 174.99 |
Standard Protocols for Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the carbon-hydrogen framework and confirm the presence of fluorine.
-
Protocol:
-
Prepare a sample by dissolving ~10-15 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz (or higher) spectrometer.
-
Note: For ¹⁹F NMR, use an external standard or reference the spectrum appropriately. The chemical shifts are highly sensitive to the electronic environment.[13]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Objective: To identify key functional groups, particularly the sulfonyl (S=O) group.
-
Protocol:
-
Acquire a spectrum using an Attenuated Total Reflectance (ATR) accessory, which requires only a small amount of the solid sample placed directly on the crystal.
-
Alternatively, prepare a KBr pellet by grinding a small amount of sample with dry KBr powder and pressing it into a thin disk.
-
Scan from 4000 to 400 cm⁻¹ and identify characteristic absorption bands.
-
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and confirm the elemental composition.
-
Protocol:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the sample into an Electrospray Ionization (ESI) mass spectrometer.
-
Acquire data in both positive and negative ion modes.
-
Compare the observed mass of the molecular ion peak (e.g., [M+H]⁺) with the calculated exact mass.
-
Conclusion
This technical guide provides a validated and detailed methodology for the synthesis and comprehensive characterization of 5-Methylpyrimidine-2-sulfonyl fluoride. By following the outlined protocols, researchers can reliably produce this valuable chemical building block with high purity. The provided rationale for experimental choices and the detailed analytical framework ensure that scientists can confidently utilize this compound in their research, particularly in the fields of covalent drug discovery, chemical probe development, and SuFEx-based applications.
References
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Hallstrom, R. O., & Wright, S. W. (2006). A Convenient Preparation of Heteroaryl Sulfonamides and Sulfonyl Fluorides from Heteroaryl Thiols. The Journal of Organic Chemistry, 71(3), 1230–1233. [Link]
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Morofuji, T., Pinto, D. C. G. A., & Noël, T. (2019). Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride. Journal of the American Chemical Society, 141(30), 11850–11854. [Link]
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Gnaim, J. M., & Tlili, A. (2021). Synthetic Routes to Arylsulfonyl Fluorides. Catalysts, 11(7), 830. [Link]
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National Center for Biotechnology Information (n.d.). 5-methylpyrimidine-2-sulfonyl fluoride. PubChem. Retrieved from [Link]
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Du, S., Hu, X., Lindsley, C. W., & Zhan, P. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Journal of Medicinal Chemistry, 67(19), 16925–16927. [Link]
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Bertram, J., Neumaier, F., Zlatopolskiy, B. D., & Neumaier, B. (2024). Desmethyl SuFEx-IT: SO2F2-Free Synthesis and Evaluation as a Fluorosulfurylating Agent. The Journal of Organic Chemistry, 89(6), 3821–3833. [Link]
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Ball, N. D., et al. (2023). Facile synthesis of sulfonyl fluorides from sulfonic acids. Chemical Communications, 59(10), 1279-1282. [Link]
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Du, S., Hu, X., Lindsley, C. W., & Zhan, P. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Semantic Scholar. [Link]
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Santschi, N., & Ball, N. D. (2023). Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. Organic & Biomolecular Chemistry, 21(6), 1159-1175. [Link]
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ResearchGate. (2025). Recent Advancement in the Synthesis of Sulfonyl Fluorides with Heterocyclic Skeletons. [Link]
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Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650-2659. [Link]
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Parker, C. G., et al. (2019). Using Sulfuramidimidoyl Fluorides that Undergo Sulfur(VI) Fluoride Exchange for Inverse Drug Discovery. Angewandte Chemie International Edition, 58(38), 13458-13462. [Link]
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Ball, N. D., et al. (2023). Facile synthesis of sulfonyl fluorides from sulfonic acids. National Center for Biotechnology Information. [Link]
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Gerig, J. T. (2001). Fluorine NMR. eMagRes, 9, 647-654. [Link]
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Tollinger, M., et al. (2009). 5-Fluoro pyrimidines: labels to probe DNA and RNA secondary structures by 1D 19F NMR spectroscopy. Nucleic Acids Research, 37(21), e144. [Link]
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